4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
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Description
4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23721057 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method, owing to its simplicity, effectiveness, and low cost, shows promise for quality control of IM (Lei Ye et al., 2012).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
Research into novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in medical therapy (A. Abu‐Hashem et al., 2020).
Discovery of MGCD0103
MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase (HDAC) inhibitor with promising anticancer properties, highlighting the importance of chemical compounds in the development of new therapeutic agents (Nancy Z. Zhou et al., 2008).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, demonstrates the complexity of drug metabolism in humans, showing primary metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research offers insights into the pharmacokinetics of cancer treatments (Aishen Gong et al., 2010).
Novel Piperidine Derivatives
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-acetylcholinesterase activity, demonstrating the therapeutic potential of these compounds in treating diseases like dementia (H. Sugimoto et al., 1990).
Properties
IUPAC Name |
4-ethyl-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-3-17-7-9-18(10-8-17)20(27)22-11-12-23-21-24-16(2)15-19(25-21)26-13-5-4-6-14-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBZMPELWDNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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